2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid typically involves the chloromethylation of thiazole derivatives. One common method is the reaction of thiazole with chloromethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysts can enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, primary amines, and thiols. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, amines, and thioethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Methylthiazole-4-carboxylic acid: Contains a methyl group instead of a chloromethyl group, altering its reactivity and biological activity.
2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
2-(chloromethyl)-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYARGRVHYSZRRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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